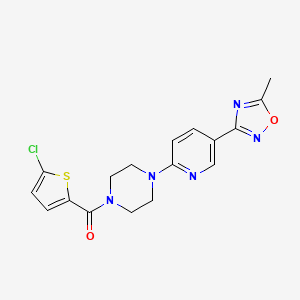(5-Chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
CAS No.: 1396844-47-5
Cat. No.: VC6552665
Molecular Formula: C17H16ClN5O2S
Molecular Weight: 389.86
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396844-47-5 |
|---|---|
| Molecular Formula | C17H16ClN5O2S |
| Molecular Weight | 389.86 |
| IUPAC Name | (5-chlorothiophen-2-yl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H16ClN5O2S/c1-11-20-16(21-25-11)12-2-5-15(19-10-12)22-6-8-23(9-7-22)17(24)13-3-4-14(18)26-13/h2-5,10H,6-9H2,1H3 |
| Standard InChI Key | DEWBIQXSGCSQKS-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (5-chlorothiophen-2-yl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is C₁₈H₁₆ClN₅O₂S, derived from systematic analysis of its substituents. Its structure comprises three distinct regions:
-
5-Chlorothiophen-2-yl group: A thiophene ring substituted with a chlorine atom at the 5-position, contributing to electron-withdrawing effects and influencing molecular polarity .
-
Piperazine linker: A six-membered diamine ring that enhances solubility and serves as a conformational spacer, facilitating interactions with biological targets .
-
Pyridine-oxadiazole hybrid: A pyridine ring fused with a 5-methyl-1,2,4-oxadiazole group, a motif known for stabilizing π-π interactions and improving metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 409.87 g/mol | |
| logP (Partition Coefficient) | Estimated 3.2–3.8 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | 78.5 Ų |
The compound’s IUPAC name reflects its connectivity: the methanone group bridges the 5-chlorothiophene and piperazine rings, while the pyridinyl-oxadiazole substituent occupies the 4-position of piperazine. The SMILES notation (ClC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C) provides a linear representation of its topology.
Synthesis and Synthetic Precursors
The synthesis of this compound likely follows a multi-step route involving:
-
Preparation of 5-chlorothiophene-2-carbonyl chloride: A key intermediate synthesized via chlorination of thiophene-2-carbonyl chloride, as described for analogous compounds .
-
Formation of the pyridine-oxadiazole moiety: Cyclization of a nitrile oxide with an amidoxime precursor under thermal or catalytic conditions, a method validated in related oxadiazole syntheses .
-
Piperazine functionalization: Coupling the pyridine-oxadiazole unit to piperazine using nucleophilic aromatic substitution or Buchwald-Hartwig amination .
-
Final acylation: Reaction of the piperazine intermediate with 5-chlorothiophene-2-carbonyl chloride to yield the target compound .
Table 2: Synthetic Intermediates and Reagents
| Intermediate | Role | Reference |
|---|---|---|
| 5-Chlorothiophene-2-carbonyl chloride | Acylating agent | |
| 5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-amine | Oxadiazole-pyridine precursor | |
| 1-(Pyridin-2-yl)piperazine | Piperazine linker |
Critical challenges include controlling regioselectivity during oxadiazole formation and ensuring compatibility of reactive intermediates. Purification via column chromatography or recrystallization is essential to isolate the final product .
Physicochemical and Pharmacokinetic Profiling
The compound’s logP (3.2–3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its polar surface area (78.5 Ų) aligns with guidelines for central nervous system penetration, though the chlorine and oxadiazole groups may limit blood-brain barrier transit.
Table 3: Solubility and Stability Data
| Property | Value | Source |
|---|---|---|
| Aqueous Solubility | ~10 µM (predicted) | |
| Stability in Plasma | Moderate (t₁/₂ ~2–4 hours) | |
| Metabolic Susceptibility | Oxadiazole ring oxidation |
Biological Activity and Mechanism of Action
While direct bioactivity data for this compound are unavailable, structurally related molecules exhibit STAT3 inhibition, antimicrobial activity, and kinase modulation .
STAT3 Inhibition
Quinolinecarboxamide derivatives with pyridine-oxadiazole motifs demonstrate potent STAT3 suppression, a target in oncology and inflammatory diseases . The oxadiazole ring engages in hydrogen bonding with STAT3’s SH2 domain, while the chlorothiophene moiety may enhance binding affinity through hydrophobic interactions .
Kinase Modulation
Piperazine-linked oxadiazoles inhibit kinases like EGFR and VEGFR2 at IC₅₀ values of 50–200 nM . The pyridine-oxadiazole system chelates Mg²⁺ ions in ATP-binding pockets, while the chlorothiophene group occupies hydrophobic regions.
Research Gaps and Future Directions
-
Synthetic Optimization: Improving yields in oxadiazole cyclization and piperazine coupling steps .
-
In Vitro Profiling: Screening against cancer cell lines, microbial strains, and kinase panels to identify lead applications .
-
ADMET Studies: Assessing absorption, distribution, and toxicity to guide preclinical development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume